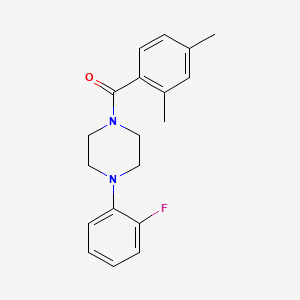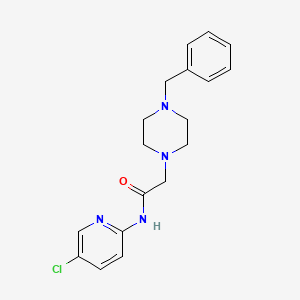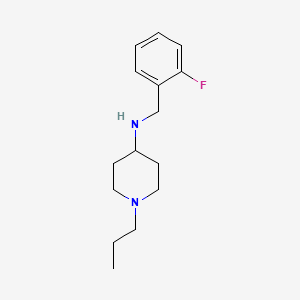
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine, also known as MTA, is a benzoxazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MTA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
作用机制
The exact mechanism of action of 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer. This compound has also been found to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of reactive oxygen species (ROS), which are known to play a role in various pathological conditions, including inflammation and cancer. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. Furthermore, this compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
实验室实验的优点和局限性
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. Furthermore, this compound has shown promising results in various in vitro and in vivo studies. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its biological activities. Furthermore, the potential toxicity of this compound in vivo has not been fully evaluated, which limits its potential therapeutic applications.
未来方向
There are several future directions for the research on 2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine. One potential direction is to further investigate its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its anti-cancer activity and its potential use in the treatment of various types of cancer. Furthermore, future studies could focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Finally, further studies are needed to evaluate the potential toxicity of this compound in vivo and its potential therapeutic applications.
合成方法
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine can be synthesized using a multistep reaction process. The first step involves the condensation of 2-amino-5-methylphenol with 2-bromoacetophenone to form 2-(2-methylphenyl)-3-(2-hydroxyphenyl)propanoic acid. The acid is then converted to its acid chloride derivative and reacted with thienylmethylamine to form the corresponding amide. Finally, the amide is cyclized with phosphorous oxychloride to form this compound.
科学研究应用
2-(2-methylphenyl)-N-(2-thienylmethyl)-1,3-benzoxazol-5-amine has been found to possess a wide range of biological activities, making it a promising candidate for therapeutic applications. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has shown promising anti-bacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-5-2-3-7-16(13)19-21-17-11-14(8-9-18(17)22-19)20-12-15-6-4-10-23-15/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYKGRHTBNTNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)
![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)

![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)

![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)

